H-D-Val-Leu-Arg-AFC

Catalog No.
S12855729
CAS No.
M.F
C27H38F3N7O5
M. Wt
597.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Val-Leu-Arg-AFC

Product Name

H-D-Val-Leu-Arg-AFC

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide

Molecular Formula

C27H38F3N7O5

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1

InChI Key

TZVXRHVBYKVNOR-CNNODRBYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N

H-D-Val-Leu-Arg-AFC is a fluorogenic substrate specifically designed for the enzyme kallikrein. This compound is characterized by its unique structure, which includes a sequence of amino acids: valine, leucine, and arginine, coupled with a fluorescent moiety, 7-amino-4-trifluoromethylcoumarin (AFC). The molecular formula of H-D-Val-Leu-Arg-AFC is C27H38F3N7O5C_{27}H_{38}F_3N_7O_5, with a molecular weight of approximately 597.64 g/mol . This substrate is utilized primarily in biochemical assays to measure kallikrein activity, which is crucial in various physiological processes including blood pressure regulation and inflammation.

H-D-Val-Leu-Arg-AFC undergoes hydrolysis when cleaved by kallikrein, resulting in the release of the fluorescent AFC moiety. This reaction can be monitored through fluorescence spectroscopy, where the increase in fluorescence intensity correlates with the enzymatic activity of kallikrein. The reaction can be summarized as follows:

H D Val Leu Arg AFC+KallikreinH D Val Leu Arg+AFC fluorescent \text{H D Val Leu Arg AFC}+\text{Kallikrein}\rightarrow \text{H D Val Leu Arg}+\text{AFC fluorescent }

This transformation allows for sensitive detection and quantification of kallikrein activity in various biological samples .

H-D-Val-Leu-Arg-AFC exhibits significant biological activity as a substrate for kallikrein. Kallikrein is involved in the cleavage of peptide bonds in proteins and plays a vital role in the kinin-kallikrein system, which regulates blood pressure and vascular permeability. The use of H-D-Val-Leu-Arg-AFC in assays enables researchers to investigate the role of kallikrein in physiological and pathological conditions, including cardiovascular diseases and inflammatory responses .

The synthesis of H-D-Val-Leu-Arg-AFC typically involves solid-phase peptide synthesis techniques. The process includes:

  • Preparation of Resin: A suitable resin is functionalized to attach the first amino acid (valine).
  • Sequential Coupling: Each subsequent amino acid (leucine and arginine) is added through peptide bond formation using coupling reagents.
  • Fluorophore Attachment: The AFC moiety is introduced at the final stage to yield the complete substrate.
  • Cleavage and Purification: The product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity .

H-D-Val-Leu-Arg-AFC is primarily used in research settings for:

  • Enzymatic Assays: To measure kallikrein activity in biological samples.
  • Drug Discovery: As a tool to screen for inhibitors or activators of kallikrein.
  • Biochemical Research: To study the role of kallikrein in various diseases, particularly those related to blood pressure regulation and inflammation .

Studies involving H-D-Val-Leu-Arg-AFC often focus on its interaction with various inhibitors or modulators of kallikrein. These interactions can provide insights into how different compounds affect kallikrein activity, which may have therapeutic implications for conditions such as hypertension or edema. For example, certain polyfluoroalkyl substances have been studied for their ability to induce plasma kallikrein-like activity, highlighting the importance of understanding these interactions .

Several compounds share structural similarities with H-D-Val-Leu-Arg-AFC, particularly those that are also fluorogenic substrates for enzymes like kallikrein or related proteases. Here are some notable examples:

Compound NameStructure/TypeUnique Features
H-D-Val-Leu-Lys-AMCFluorogenic substrateSubstitutes lysine for arginine; used for different proteases
Z-Phe-Arg-AMCFluorogenic substrateCommonly used for measuring thrombin activity; simpler structure
H-D-Val-Leu-Arg-AMCFluorogenic substrateSimilar structure but uses 7-amino-4-methylcoumarin; less sensitive than AFC

The uniqueness of H-D-Val-Leu-Arg-AFC lies in its specific sequence that optimally fits kallikrein's active site, making it a highly effective substrate for this enzyme compared to others listed.

Molecular Composition and Formula

H-D-Val-Leu-Arg-AFC represents a fluorogenic tetrapeptide substrate composed of three amino acid residues linked to a fluorescent reporter group [2]. The compound consists of D-valine, leucine, and arginine amino acids coupled to 7-amino-4-trifluoromethylcoumarin through peptide bonds [7]. The molecular formula of H-D-Val-Leu-Arg-AFC is C₂₇H₃₈F₃N₇O₅, with an exact molecular weight of 597.64 daltons [2] [8]. This synthetic peptide substrate incorporates a D-stereoisomer of valine at the amino terminus, followed by L-leucine and L-arginine residues in their natural configurations .

The chemical nomenclature follows standard peptide naming conventions, where H denotes the free amino terminus, and the three-letter amino acid codes indicate the specific residues in sequence from N-terminus to C-terminus [8]. The 7-amino-4-trifluoromethylcoumarin moiety serves as the fluorogenic leaving group, designated by the acronym AFC in the compound name [7] [11].

ComponentStructureMolecular Weight (Da)
D-ValineC₅H₁₁NO₂117.15
L-LeucineC₆H₁₃NO₂131.17
L-ArginineC₆H₁₄N₄O₂174.20
7-amino-4-trifluoromethylcoumarinC₁₀H₆F₃NO₂229.16
Total CompoundC₂₇H₃₈F₃N₇O₅597.64

Structural Features and Stereochemistry

The stereochemical configuration of H-D-Val-Leu-Arg-AFC exhibits specific chirality patterns that contribute to its substrate specificity [2] . The incorporation of D-valine at the amino terminus represents a departure from natural protein sequences, as most biological peptides contain L-amino acids exclusively [7]. This D-configuration provides resistance to aminopeptidase degradation and enhances the compound's stability in biological systems .

The leucine residue maintains the standard L-configuration, providing hydrophobic interactions essential for enzyme recognition . The arginine residue, also in L-configuration, contributes positive charge and forms critical electrostatic interactions with the active site of target proteases [2] [7]. The peptide backbone adopts an extended conformation that facilitates proper positioning within enzyme active sites .

The 7-amino-4-trifluoromethylcoumarin fluorophore contains three fluorine atoms in a trifluoromethyl group at position 4 of the coumarin ring system [11] [14]. This substitution pattern significantly influences the photophysical properties and enhances the quantum yield compared to unsubstituted coumarins [14]. The amino group at position 7 serves as the attachment point for peptide conjugation through standard amide bond formation [11].

Fluorogenic Properties and Mechanism

The fluorogenic mechanism of H-D-Val-Leu-Arg-AFC relies on enzymatic cleavage between the arginine residue and the 7-amino-4-trifluoromethylcoumarin moiety [2] [7]. In the intact substrate, fluorescence remains quenched due to the electron-withdrawing effects of the peptide carbonyl group attached to the coumarin amino function [23] [24]. Upon proteolytic cleavage by kallikrein or related serine proteases, the free 7-amino-4-trifluoromethylcoumarin is released, resulting in a dramatic increase in fluorescence intensity [7] [25].

The excitation and emission wavelengths for the released 7-amino-4-trifluoromethylcoumarin occur at 380 nanometers and 500 nanometers, respectively [7] [21]. These wavelengths provide excellent separation from background fluorescence and enable sensitive detection in biological assays [33]. The quantum yield of free 7-amino-4-trifluoromethylcoumarin reaches 0.531, making it highly suitable for fluorometric applications [14].

The cleavage specificity occurs preferentially after basic amino acid residues, particularly arginine, which matches the substrate preference of kallikrein enzymes [2] [7]. The rate of fluorescence increase correlates directly with enzyme activity, enabling quantitative measurements of protease function [31] [32]. This mechanism provides real-time monitoring capabilities with minimal background interference [23] [25].

ParameterValueReference
Excitation wavelength380 nm [7] [21]
Emission wavelength500 nm [7] [21]
Quantum yield0.531 [14]
Cleavage siteArg-AFC bond [2] [7]
Detection limit1 ng/mL kallikrein [32]

Physical and Chemical Characteristics

H-D-Val-Leu-Arg-AFC appears as a white powder in its lyophilized form [19] [21]. The compound demonstrates limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide at concentrations up to 5 milligrams per milliliter [8] [19]. Alternative solvents include 5% acetic acid, which permits solubility up to 1 milligram per milliliter [8]. The compound requires storage at -20°C to maintain stability and should be protected from light to prevent photodegradation [19] [21].

The purity specifications for commercial preparations typically exceed 95% as determined by high-performance liquid chromatography [8] [21]. The compound exists as a dihydrochloride salt to enhance solubility and stability during storage [8]. Under appropriate storage conditions, the lyophilized material remains stable for at least two years [14].

Chemical stability studies indicate that H-D-Val-Leu-Arg-AFC maintains integrity under physiological pH conditions for extended periods . The presence of the D-amino acid residue contributes to enhanced enzymatic stability compared to all-L peptide analogs . Temperature stability allows for standard laboratory handling procedures, though prolonged exposure to elevated temperatures should be avoided [19].

PropertyValueConditions
Physical stateWhite powderLyophilized
Solubility (DMSO)5 mg/mLRoom temperature
Solubility (5% acetic acid)1 mg/mLRoom temperature
Storage temperature-20°CProtected from light
Purity>95%HPLC analysis
Stability2+ yearsProper storage

Synthesis Methods and Modifications

The synthesis of H-D-Val-Leu-Arg-AFC typically employs solid-phase peptide synthesis techniques using standard Fmoc chemistry [15]. The process begins with attachment of the first amino acid to an appropriate resin support, followed by sequential coupling of protected amino acid derivatives [15] [17]. The D-valine residue requires careful selection of protecting groups to prevent racemization during coupling reactions [15].

Peptide chain assembly proceeds through standard coupling protocols using activating reagents such as HBTU or PyBOP [15]. The arginine residue presents particular challenges due to its guanidinium side chain, which may require modified coupling conditions or microwave assistance to achieve complete reaction [15]. Deprotection steps utilize standard piperidine solutions for Fmoc removal [15].

The attachment of 7-amino-4-trifluoromethylcoumarin occurs either during solid-phase synthesis or through solution-phase coupling after peptide cleavage [17]. Direct coupling to the resin-bound peptide offers advantages in terms of purification efficiency [17]. The coupling reaction typically employs standard peptide coupling reagents and proceeds under mild conditions to preserve the fluorophore integrity [17].

Alternative synthetic approaches include solution-phase methods for large-scale production [16] [18]. These methods may offer economic advantages for commercial synthesis but require more extensive purification procedures [16]. Post-synthesis modifications can introduce additional functional groups or alter solubility properties through chemical derivatization [37] [40].

Quality control procedures include mass spectrometry analysis to confirm molecular weight and amino acid analysis to verify composition [15] [17]. High-performance liquid chromatography provides purity assessment and enables separation of synthetic byproducts [15]. Nuclear magnetic resonance spectroscopy confirms structural integrity and identifies potential impurities [17].

Synthesis StepMethodTypical Yield
Peptide assemblySolid-phase Fmoc chemistry70-85%
AFC couplingSolution or solid-phase60-80%
PurificationReverse-phase HPLC85-95% recovery
Overall yieldMulti-step synthesis30-50%

The recognition of H-D-Val-Leu-Arg-AFC by kallikrein involves a sophisticated molecular interaction that follows the classical serine protease substrate binding model. Kallikreins are serine proteases that utilize a catalytic triad consisting of serine-195, histidine-57, and aspartate-102 to achieve peptide bond hydrolysis [1] [2]. The substrate recognition mechanism operates through the Schechter-Berger nomenclature system, where substrate residues are designated as P3-P2-P1-P1'-P2'-P3' and corresponding enzyme binding sites as S3-S2-S1-S1'-S2'-S3' [3] [4].

For H-D-Val-Leu-Arg-AFC, the arginine residue occupies the P1 position, which is crucial for kallikrein recognition. The S1 binding pocket of tissue kallikrein exhibits strong specificity for basic amino acids, particularly arginine and lysine, due to the presence of aspartate-189 at the bottom of the pocket [3] [2]. This electrostatic interaction between the positively charged arginine side chain and the negative charge of aspartate-189 provides the primary determinant for substrate specificity.

The leucine residue at P2 position contributes to substrate binding through hydrophobic interactions with the S2 subsite. Research has demonstrated that tissue kallikrein shows preference for hydrophobic amino acids at the P2 position, including leucine, valine, and phenylalanine [5]. The valine residue at P3 position provides additional binding energy through interactions with the S3 subsite, which accommodates small to medium-sized hydrophobic residues [6] [5].

The D-configuration of the valine residue introduces stereochemical constraints that influence the substrate's binding conformation. This modification can affect the overall binding affinity and cleavage efficiency compared to the natural L-configuration, potentially providing resistance to non-specific proteases while maintaining kallikrein specificity [7].

Structure-Activity Relationships

The structure-activity relationships of H-D-Val-Leu-Arg-AFC demonstrate the critical importance of each amino acid residue for optimal kallikrein recognition and catalytic efficiency. The arginine residue at P1 serves as the absolute requirement for tissue kallikrein activity, as demonstrated by studies showing that substitution of arginine with other amino acids results in dramatic decreases in catalytic efficiency [6] [8].

The leucine at P2 position contributes significantly to substrate recognition. Studies using structure-activity relationship libraries have shown that branched aliphatic amino acids at P2, including leucine and valine, enhance binding affinity to kallikrein [5] [9]. The hydrophobic nature of leucine allows favorable interactions with the hydrophobic S2 binding pocket, contributing to the overall binding energy and proper substrate orientation.

The valine residue at P3 provides additional specificity elements. Research has indicated that small to medium-sized hydrophobic residues at P3 are preferred by tissue kallikrein, with valine, alanine, and threonine showing optimal activity [5] [9]. The D-configuration of valine introduces unique structural constraints that can influence the substrate's conformational flexibility and binding orientation within the enzyme active site.

The AFC fluorophore contributes to the overall molecular properties through its trifluoromethyl group and coumarin backbone. The 7-amino-4-trifluoromethylcoumarin moiety has an excitation maximum at 380-400 nanometers and emission maximum at 500-505 nanometers [10] [11] [12]. Compared to other fluorogenic leaving groups, AFC provides superior optical properties, including higher quantum yield and greater photostability than traditional AMC substrates [13] [14].

Enzyme Kinetics with H-D-Val-Leu-Arg-AFC

The enzyme kinetics of H-D-Val-Leu-Arg-AFC with tissue kallikrein follow Michaelis-Menten kinetics, characterized by the formation of a reversible enzyme-substrate complex followed by product formation and enzyme regeneration [15] [16]. The kinetic mechanism can be described by the following scheme:

E + S ⇌ ES → E + P

Where E represents tissue kallikrein, S represents H-D-Val-Leu-Arg-AFC, ES represents the enzyme-substrate complex, and P represents the products (H-D-Val-Leu-Arg and AFC).

Typical kinetic parameters for tissue kallikrein with similar fluorogenic substrates show kcat values ranging from 0.044 to 5.08 seconds⁻¹ and Km values ranging from 1.3 to 100 micromolar [17] [18] [9]. The catalytic efficiency (kcat/Km) values for tissue kallikrein with arginine-containing substrates typically range from 10⁴ to 10⁶ M⁻¹s⁻¹ [18] [19].

The fluorogenic nature of the substrate allows for continuous monitoring of enzymatic activity through the increase in fluorescence intensity as AFC is released. The linear relationship between fluorescence increase and product formation enables accurate determination of initial reaction velocities and kinetic parameters [17] [20].

Optimal assay conditions typically involve substrate concentrations of 10-150 micromolar, pH values between 7.0-8.0, and temperatures of 37°C [17] [7]. The reaction is monitored using excitation wavelengths of 400 nanometers and emission wavelengths of 505 nanometers [10] [12].

Mechanistic Models of Substrate Cleavage

The mechanistic model of H-D-Val-Leu-Arg-AFC cleavage by tissue kallikrein follows the classical serine protease mechanism involving nucleophilic attack, tetrahedral intermediate formation, and product release [21] [22]. The catalytic mechanism proceeds through a ping-pong kinetic scheme with two distinct phases: acylation and deacylation [21].

Phase 1: Acylation
The mechanism initiates with substrate binding to the enzyme active site, forming the enzyme-substrate complex. The serine-195 hydroxyl group, activated by the histidine-57 and aspartate-102 charge relay system, performs a nucleophilic attack on the carbonyl carbon of the Arg-AFC peptide bond [2] [21]. This attack leads to the formation of a tetrahedral intermediate, which is stabilized by hydrogen bonding interactions with the oxyanion hole formed by glycine-193 and serine-195 [2] [23].

The tetrahedral intermediate subsequently collapses, resulting in C-N bond cleavage and formation of an acyl-enzyme intermediate with concurrent release of the AFC leaving group. The AFC molecule immediately becomes fluorescent upon release, enabling real-time monitoring of the reaction progress [10] [14].

Phase 2: Deacylation
The acyl-enzyme intermediate is hydrolyzed through water-mediated nucleophilic attack. A water molecule, activated by the histidine-57 base, attacks the carbonyl carbon of the acyl-enzyme bond [21] [24]. This leads to formation of a second tetrahedral intermediate, which subsequently collapses to release the H-D-Val-Leu-Arg product and regenerate the free enzyme.

Transition State Stabilization
The transition state stabilization represents the primary source of catalytic rate enhancement in serine proteases [23] [22]. The enzyme provides complementary binding interactions that are optimized for the transition state geometry rather than the ground state substrate. This preferential transition state binding can provide rate enhancements of 10⁶ to 10¹² fold compared to the uncatalyzed reaction [22] [25].

The specificity determinants in the S1-S3 binding pockets ensure that only substrates with appropriate P1-P3 residues can achieve proper transition state geometry. The D-configuration of the P3 valine may introduce additional conformational constraints that influence transition state formation and overall catalytic efficiency [26].

Comparison with Other Fluorogenic Substrates

H-D-Val-Leu-Arg-AFC exhibits distinct advantages compared to other fluorogenic substrates used in protease assays. When compared to 7-amino-4-methylcoumarin (AMC) substrates, AFC-based substrates provide superior optical properties including longer excitation and emission wavelengths, higher quantum yield, and improved photostability [13] [14].

Spectroscopic Comparison
AFC (7-amino-4-trifluoromethylcoumarin) has excitation wavelengths of 376-400 nanometers and emission wavelengths of 482-505 nanometers, compared to AMC (7-amino-4-methylcoumarin) with excitation at 341 nanometers and emission at 441 nanometers [27] [14]. The red-shifted spectra of AFC reduces interference from biological autofluorescence and enables multiplexing with other fluorophores [28] [29].

Kinetic Performance
The catalytic efficiency of H-D-Val-Leu-Arg-AFC with tissue kallikrein compares favorably to other kallikrein substrates. The kcat/Km values for tissue kallikrein with arginine-containing fluorogenic substrates typically range from 10⁴ to 10⁶ M⁻¹s⁻¹ [18] [19]. The D-configuration of the valine residue may provide enhanced selectivity compared to L-configured substrates by reducing cross-reactivity with other proteases [7].

Substrate Specificity
Compared to colorimetric substrates such as H-D-Val-Leu-Arg-pNA, the fluorogenic AFC variant offers increased sensitivity and continuous monitoring capabilities [30] [12]. The pNA substrate requires endpoint measurements at 405 nanometers absorbance, while the AFC substrate enables real-time kinetic analysis through fluorescence detection [30] [12].

Comparative Stability
AFC substrates demonstrate superior chemical stability compared to ACC (7-amino-4-carbamoylmethylcoumarin) substrates, particularly under physiological pH conditions [13]. The trifluoromethyl group in AFC provides electron-withdrawing effects that enhance the fluorophore stability and reduce photobleaching [31] [14].

XLogP3

1.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

597.28865182 g/mol

Monoisotopic Mass

597.28865182 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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